molecular formula C16H14NNaO2 B1392881 sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate CAS No. 1258639-43-8

sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

Cat. No. B1392881
M. Wt: 275.28 g/mol
InChI Key: NEEHDOKACHMQNH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of 1H-Indole, 2,3-dihydro- is C8H9N with a molecular weight of 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 .


Chemical Reactions Analysis

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . These compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .


Physical And Chemical Properties Analysis

The molecular formula of sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate is C11H14NNaO2 with a molecular weight of 215.23 .

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Use

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is explored for its pharmacological properties, particularly in the treatment of rheumatic diseases and pain of various origins. It is compared with conventional treatment options, indicating its potential efficacy in managing symptoms associated with these conditions (Brogden et al., 1980).

2. Implications in Urea Cycle Disorders

The compound is involved in alternative pathway therapy for urea cycle disorders. Its application in long-term oral treatments, especially concerning enzyme deficiencies and hyperammonemic crises, shows a significant reduction in mortality and morbidity, albeit with certain limitations (Batshaw, MacArthur & Tuchman, 2001).

3. Impact on Microbial Food Safety

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate, and its salts, play a critical role in microbial food safety. The antimicrobial properties of sodium salts, including this compound, are essential in preventing spoilage and pathogenic microorganism growth in various food systems, underscoring its importance in food safety and quality (Taormina, 2010).

Future Directions

2,3-Dihydroindoles, such as sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

sodium;2-(2,3-dihydroindol-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2.Na/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17;/h1-9,15H,10-11H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEHDOKACHMQNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 2
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 3
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 4
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 5
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 6
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

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